molecular formula C11H17BrClNO2 B2692410 (1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride CAS No. 2375247-64-4

(1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride

Cat. No.: B2692410
CAS No.: 2375247-64-4
M. Wt: 310.62
InChI Key: MYJYRENHSRKMRL-SBSPUUFOSA-N
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Description

(1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a propan-1-amine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4,5-dimethoxyphenylpropan-1-amine, followed by the resolution of the racemic mixture to obtain the (1R)-enantiomer. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts or reagents to facilitate the bromination and resolution steps. The hydrochloride salt formation is typically carried out in an aqueous medium to ensure complete conversion and easy isolation of the product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction and substitution reactions can produce debrominated or substituted derivatives, respectively.

Scientific Research Applications

(1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy groups may influence its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2-Chloro-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride
  • (1R)-1-(2-Fluoro-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride
  • (1R)-1-(2-Iodo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride

Uniqueness

(1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

(1R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2.ClH/c1-4-9(13)7-5-10(14-2)11(15-3)6-8(7)12;/h5-6,9H,4,13H2,1-3H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJYRENHSRKMRL-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1Br)OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1Br)OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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